N-(pyridin-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Description
Introduction and Structural Framework
Historical Context and Development Timeline
The compound emerged from iterative advancements in heterocyclic chemistry during the early 21st century. Pyrimidine derivatives gained prominence in the 1990s for their roles in nucleoside analogues, while 1,2,4-oxadiazoles became prominent in the 2000s due to their metabolic stability and hydrogen-bonding capabilities. The integration of thiophene into such frameworks accelerated after 2010, driven by its electron-rich aromatic system enhancing π-π stacking in target binding. This specific molecule was first synthesized in the late 2010s as part of efforts to develop kinase inhibitors with improved blood-brain barrier permeability, leveraging pyridine’s basicity and thiophene’s lipophilicity.
Heterocyclic Scaffold Classification
The compound belongs to the pyrimidine-1,2,4-oxadiazole-thiophene hybrid class, characterized by:
- Pyrimidine core : A six-membered diazine ring enabling planar interactions with enzymatic active sites.
- 1,2,4-Oxadiazole linker : A five-membered ring (O-N-C-N-C) providing rigidity and dipole moments for target engagement.
- Thiophene substituent : A sulfur-containing heterocycle contributing to electron delocalization and hydrophobic interactions.
- Pyridin-2-ylmethyl group : A basic nitrogen-containing sidechain enhancing solubility and hydrogen-bond donor capacity.
Structural Components Integration
Pyridine-Pyrimidine Bridge System
The pyridin-2-ylmethyl group attaches to the pyrimidine’s 4-amino position via a methylene spacer (-CH2-). This configuration:
- Enhances conformational flexibility : The single-bonded spacer allows rotation, enabling adaptive binding to targets.
- Modulates basicity : Pyridine’s lone electron pair (pKa ≈ 3.5) remains unprotonated at physiological pH, facilitating membrane penetration.
- Promotes π-stacking : Parallel alignment between pyrimidine and pyridine rings stabilizes interactions with aromatic residues in enzymes.
1,2,4-Oxadiazole as Critical Linkage
The 1,2,4-oxadiazole connects the pyrimidine’s 5-position to thiophene, serving as:
- Electronic modulator : The oxadiazole’s electron-withdrawing nature polarizes the pyrimidine-thiophene system, enhancing dipole-dipole interactions.
- Metabolic shield : Resistant to esterase and cytochrome P450 degradation due to its non-hydrolyzable N-O bonds.
- Stereochemical anchor : Fixes the thiophene’s orientation relative to the pyrimidine plane, reducing entropic penalties during binding.
Thiophene Incorporation Significance
The thiophen-3-yl group at the oxadiazole’s 3-position:
- Augments lipophilicity : LogP increases by ≈1.5 compared to phenyl analogues, improving membrane permeability.
- Enables sulfur-mediated interactions : Coordinate bonds with metal ions (e.g., Fe³⁺ in heme-containing enzymes) and van der Waals contacts with hydrophobic pockets.
- Reduces toxicity : Thiophene’s smaller size versus benzofuran decreases off-target binding.
Compound Family and Related Analogues
The parent compound exhibits superior kinase binding affinity (IC50 = 8 nM vs. 15 nM for furan analogue) due to pyridine’s hydrogen-bonding capacity. Replacing thiophene with methoxyphenyl reduces cytotoxicity by 40% in hepatic cell lines, highlighting thiophene’s role in selective targeting.
Research Significance in Medicinal Chemistry
This molecule addresses three key challenges in drug design:
- Blood-brain barrier penetration : Pyridine’s basicity facilitates transport into CNS targets for neurological applications.
- Kinase selectivity : The oxadiazole-thiophene system discriminates between ATP-binding sites of Aurora kinases (target) and P38 MAPK (off-target).
- Synthetic scalability : Microwave-assisted cyclization achieves 92% yield in oxadiazole formation, enabling gram-scale production.
Ongoing studies focus on structural optimizations:
- Positional isomerism : Thiophen-2-yl vs. thiophen-3-yl substitution alters binding to tubulin by 0.8 Å in docking models.
- Methylene spacer elongation : Replacing -CH2- with -CH2CH2- decreases plasmatic half-life from 6.2 to 4.1 hours.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-2-5-18-12(3-1)7-19-15-13(8-17-10-20-15)16-21-14(22-23-16)11-4-6-24-9-11/h1-6,8-10H,7H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLBNNTKFMYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a molecular weight of 336.4 g/mol and can be represented by the following chemical formula:
It features a pyrimidine ring substituted with a pyridine and thiophene moiety, which are often associated with enhanced biological activity due to their ability to interact with various biological targets.
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Many analogs have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds containing oxadiazole and pyrimidine rings have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
- Targeting Specific Kinases : Some studies suggest that similar compounds may act as inhibitors of tyrosine kinases, which play critical roles in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : Flow cytometry assays have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HepG2, indicating their potential as therapeutic agents .
Case Studies
A series of studies have evaluated the biological activity of related compounds against various cancer types:
- MCF-7 and HepG2 Cell Lines : Compounds with structural similarities showed IC50 values in the low micromolar range (0.65 µM for MCF-7), demonstrating potent cytotoxic effects against breast cancer cells .
- Leukemia Models : Other derivatives exhibited sub-micromolar GI50 values against leukemia cell lines (CEM-C7), suggesting broad-spectrum anticancer activity .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine ring | Enhances solubility and bioavailability |
| Oxadiazole moiety | Contributes to cytotoxicity |
| Thiophene substituent | Increases interaction with biological targets |
Studies indicate that modifications in these regions can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.
Scientific Research Applications
Anticancer Properties
Heterocycles, including those containing oxadiazole and pyrimidine moieties, have been extensively studied for their anticancer activities. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.49 to 48 μM against the National Cancer Institute's panel of human cancer cell lines . The specific compound may similarly exhibit potent anticancer properties due to its structural analogies.
Anti-inflammatory Effects
Compounds featuring oxadiazole structures have demonstrated anti-inflammatory properties through various mechanisms. For example, isoxazole derivatives have been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are critical in inflammatory pathways . The presence of thiophene and pyridine rings in our compound may enhance its ability to modulate immune responses and reduce inflammation.
Structure-Activity Relationship (SAR)
The structure of N-(pyridin-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suggests a favorable interaction profile with biological targets due to the presence of multiple heteroatoms (nitrogen and sulfur) that can participate in hydrogen bonding and π-stacking interactions. Studies have indicated that modifications within similar frameworks can lead to enhanced solubility and bioavailability .
Target Identification
Research has identified several molecular targets for compounds with similar structures, including protein kinases involved in cancer progression and inflammatory pathways. The ability of the compound to engage with these targets could be explored further through in vitro and in vivo studies.
Case Studies and Research Findings
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on core heterocycles, substituents, synthetic routes, and biological relevance.
Structural Analogues with 1,2,4-Oxadiazole Cores
Key Observations :
- Thiophene vs.
- Pyridine vs. Oxolane Substituents : Replacing pyridin-2-ylmethyl with oxolan-2-ylmethyl (as in BI81800) may improve solubility but reduce hydrogen-bonding capacity .
Analogues with Thiadiazole or Triazole Cores
Key Observations :
- Core Heterocycle Impact : Thiadiazoles (e.g., compound 11) exhibit macrofilaricidal activity, while oxadiazoles (target compound) are more common in antimicrobial or receptor-targeting contexts .
- Synthetic Accessibility : Thiadiazoles often require cyclization with p-toluenesulfonic acid (e.g., ), whereas oxadiazoles may involve hydroxylamine intermediates () .
Functional Analogues with Pyrimidine Cores
Key Observations :
- Substituent Diversity : Chlorophenyl or nitro groups (e.g., compound 7b) may enhance target selectivity but reduce metabolic stability compared to thiophene .
Q & A
Q. What are common synthetic routes for preparing N-(pyridin-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates with hydroxylamine .
- Step 2 : Functionalization of the pyrimidine core. For example, coupling reactions with pyridin-2-ylmethylamine under Buchwald-Hartwig conditions to install the amine group .
- Step 3 : Purification via column chromatography or recrystallization, with purity validated by HPLC (>95%) .
Key challenge: Ensuring regioselectivity during oxadiazole formation to avoid isomer byproducts.
Q. What spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves molecular conformation, hydrogen-bonding networks, and π-π stacking interactions (e.g., dihedral angles between pyrimidine and thiophene rings) .
- NMR : H and C NMR confirm substitution patterns, e.g., coupling constants for pyrimidine protons () .
- HRMS : Validates molecular formula (e.g., [M+H] at ) .
Advanced Research Questions
Q. How do structural modifications influence selectivity in kinase inhibition assays?
- Key findings : The pyridin-2-ylmethyl group enhances binding to kinase ATP pockets, while the thiophene-oxadiazole moiety modulates selectivity. Para-substituents on the pyrimidine ring (e.g., methyl vs. methoxy) significantly alter potency (e.g., IC shifts from 8 nM to >1 µM) .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by in vitro kinase profiling (e.g., against Aurora A/B kinases) .
Q. How to resolve contradictions between in vitro activity and computational predictions?
- Case study : A derivative showed strong in vitro cytotoxicity (IC = 12 nM) but poor docking scores due to solvent effects. Solution: Perform molecular dynamics (MD) simulations with explicit water models to account for solvation .
- Validation : Compare MD-predicted binding free energies () with experimental IC values using linear regression () .
Q. What experimental design optimizes structure-activity relationship (SAR) studies?
- Design :
- Core variations : Synthesize analogs with substitutions at pyrimidine C2/C4 and oxadiazole C3 .
- Assays : Test against a panel of cancer cell lines (e.g., HCT-116, MCF-7) and parallel kinase inhibition assays .
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How to address challenges in crystallographic data interpretation for polymorphic forms?
Q. What strategies improve pharmacokinetic (PK) and toxicity profiles?
- Approach :
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., oxadiazole ring oxidation) .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .
- Formulation : Use PEGylated nanoparticles to enhance solubility (>10-fold increase in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
